molecular formula C21H18F2N2O4S2 B6568092 3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946346-20-9

3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No. B6568092
CAS RN: 946346-20-9
M. Wt: 464.5 g/mol
InChI Key: JAPZGOUPQRKKKR-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs. The original antibacterial sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide. The specific reactants and conditions would depend on the exact structures of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group, along with two fluorine atoms attached to different benzene rings. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding sulfonyl chloride and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group and the fluorine atoms would likely make the compound quite polar, which could affect its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use as a therapeutic agent .

properties

IUPAC Name

3-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S2/c22-16-6-9-19(10-7-16)31(28,29)25-12-2-3-15-13-18(8-11-21(15)25)24-30(26,27)20-5-1-4-17(23)14-20/h1,4-11,13-14,24H,2-3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPZGOUPQRKKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

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